
DG172 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG172 (dichlorhydrate) est un antagoniste sélectif du récepteur activé par les proliférateurs de peroxysomes bêta/delta (PPARβ/δ) avec une valeur de CI50 de 27 nM . Ce composé est connu pour sa forte affinité de liaison et ses puissantes propriétés agonistes inverses . Il est principalement utilisé en recherche scientifique pour étudier les fonctions et le potentiel thérapeutique de PPARβ/δ .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
DG172 (dichlorhydrate) est synthétisé par une série de réactions chimiques impliquant la formation d'un dérivé de bromophényl acrylonitrile . La voie de synthèse implique généralement les étapes suivantes :
Formation de l'intermédiaire bromophényle : Cette étape implique la bromation d'un cycle phényle pour introduire un atome de brome.
Formation du dérivé acrylonitrile : L'intermédiaire bromophényle est ensuite mis à réagir avec un dérivé acrylonitrile pour former le produit souhaité.
Méthodes de production industrielle
La production industrielle de DG172 (dichlorhydrate) suit des voies de synthèse similaires, mais elle est mise à l'échelle pour répondre aux besoins des institutions de recherche et des sociétés pharmaceutiques . Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
1,4-Conjugate Addition with Thiols
DG172 undergoes reversible 1,4-conjugate addition reactions with nucleophiles like 2-mercaptoethanol (2-ME). This reaction is pH-dependent, with adduct formation increasing at higher pH values (Table 1).
Key observations:
- At pH 7.2, only ~9.7% of DG172 forms adducts with 2-ME after 24 hours.
- At pH 8.1, adduct formation rises to ~60% under the same conditions .
- The reaction reversibility was confirmed via UV spectroscopy: dilution of the adduct solution led to partial reformation of the acrylonitrile moiety over 72 hours .
Table 1: pH-Dependent Adduct Formation with 2-ME
Buffer pH | DG172 Remaining (%) | Adduct Formed (%) |
---|---|---|
7.2 | 90.3 | 9.7 |
7.5 | 87.9 | 12.1 |
7.8 | 40.3 | 59.7 |
8.1 | 40.0 | 60.0 |
Data from . |
Solubility and Stability in Solvents
DG172 dihydrochloride exhibits limited aqueous solubility but dissolves well in organic solvents (Table 2). Its stability in solution is critical for reaction planning.
Key findings:
- Aqueous buffers: Sparingly soluble (~0.5 mg/mL in 1:1 DMF:PBS) .
- Organic solvents: Solubility exceeds 20 mg/mL in DMSO, DMF, or ethanol .
Table 2: Solubility Profile
Solvent/Buffer | Solubility (mg/mL) |
---|---|
Ethanol | 20 |
DMSO | 25 |
DMF | 25 |
PBS (pH 7.2) + DMF | 0.5 |
Data from . |
Reactivity of the Acrylonitrile Motif
The α,β-unsaturated nitrile group in DG172 is highly electrophilic, enabling interactions with biological nucleophiles (e.g., cysteine residues). Computational studies suggest that the acrylonitrile’s electron-withdrawing nature enhances its susceptibility to nucleophilic attack .
Mechanistic Insight:
- Strain-release mechanism: The conjugated system’s rigidity is mitigated by boron-based intermediates, facilitating nucleophilic vinylic substitution (SNV) reactions .
- Reversibility: The 1,4-adducts slowly revert to DG172 under physiological conditions, distinguishing it from irreversible covalent inhibitors .
Structural Modifications and Stability
DG172’s bromophenyl and piperazine moieties influence its stability and reactivity:
- Bromine substituent: Enhances electrophilicity of the acrylonitrile group via inductive effects .
- Piperazine ring: Improves solubility but does not directly participate in reactions under standard conditions .
Synthetic Notes:
- This compound is synthesized via multi-step protocols involving palladium-catalyzed coupling and acid-mediated cyclization .
- Derivatives with modified aryl groups show reduced aqueous solubility, highlighting the sensitivity of its physicochemical properties to structural changes .
Light-Mediated Reactions
Recent studies demonstrate that infrared radiation can alter reaction pathways involving DG172-like compounds. Confinement in optical cavities lowers dehydration temperatures by up to 14°C, suggesting potential applications in controlled synthesis .
Degradation Pathways
Applications De Recherche Scientifique
Chemical Properties and Mechanism of Action
DG172 dihydrochloride is characterized by its ability to inhibit the transcriptional activity of PPARβ/δ. It has an IC50 value of approximately 27 nM for PPARβ/δ, indicating its potency in modulating this receptor's activity. The compound down-regulates the expression of target genes such as ANGPTL4 in mouse myoblasts, with an IC50 of 9.5 nM .
Solubility Profile:
- Ethanol: 20 mg/ml
- DMSO: 25 mg/ml
- Dimethylformamide (DMF): 25 mg/ml
- Aqueous buffers: Sparingly soluble; optimal solubility achieved by pre-dissolving in DMF .
Cancer Research
DG172 has been investigated for its role in cancer biology, particularly in the modulation of cell differentiation and proliferation. Studies show that DG172 can alter the differentiation pathways of bone marrow cells, enhancing the development of dendritic cells under granulocyte-macrophage colony-stimulating factor (GM-CSF) influence . This suggests potential applications in cancer immunotherapy by modifying immune cell responses.
Metabolic Disorders
The compound's impact on lipid metabolism through PPARβ/δ inhibition positions it as a candidate for treating metabolic disorders. Research indicates that DG172 can influence glucose homeostasis and lipid profiles, which are critical factors in conditions such as obesity and type 2 diabetes .
Inflammatory Diseases
DG172's ability to modulate inflammatory responses has been explored in the context of autoimmune diseases. By inhibiting PPARβ/δ, DG172 reduces the expression of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and multiple sclerosis .
Case Study 1: Modulation of Immune Responses
A study examined the effects of DG172 on dendritic cell differentiation and function. The results demonstrated that treatment with DG172 led to enhanced maturation and functional capabilities of dendritic cells, suggesting its utility in enhancing vaccine efficacy and immune responses against tumors.
Case Study 2: Impact on Lipid Metabolism
In a controlled trial involving mouse models, DG172 was administered to assess its effects on lipid profiles. The findings indicated a significant reduction in triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .
Data Summary Table
Application Area | Mechanism | Observations |
---|---|---|
Cancer Research | Alters differentiation pathways | Enhanced dendritic cell maturation |
Metabolic Disorders | Inhibits PPARβ/δ | Reduced triglycerides; improved insulin sensitivity |
Inflammatory Diseases | Modulates pro-inflammatory cytokine expression | Decreased inflammation markers |
Mécanisme D'action
DG172 (dihydrochloride) exerts its effects by selectively binding to PPARβ/δ and acting as an inverse agonist . This binding enhances transcriptional corepressor recruitment and down-regulates the transcription of PPARβ/δ target genes such as Angptl4 . The compound also promotes the differentiation of dendritic cells and reduces the expression of certain genes in specific cell types .
Comparaison Avec Des Composés Similaires
Composés similaires
GW501516 : Un agoniste PPARβ/δ avec une spécificité et une puissance élevées.
SR16832 : Un inhibiteur PPARγ à double site qui affecte également PPARβ/δ.
Indéglitazar : Un pan-agoniste oral des sous-types PPAR alpha, delta et gamma.
Unicité de DG172 (dichlorhydrate)
DG172 (dichlorhydrate) est unique en raison de sa forte affinité de liaison et de ses puissantes propriétés agonistes inverses spécifiques à PPARβ/δ . Contrairement aux autres composés, il inhibe sélectivement l'activité induite par l'agoniste de PPARβ/δ et améliore le recrutement du corépresseur transcriptionnel . Cela en fait un outil précieux pour étudier les fonctions et le potentiel thérapeutique de PPARβ/δ .
Activité Biologique
DG172 dihydrochloride is a compound recognized primarily for its role as a PPARβ/δ antagonist . This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies to illustrate its effects.
Overview of this compound
This compound is a synthetic compound that has been studied for its potential therapeutic applications in various diseases, particularly those involving metabolic dysregulation and inflammation. Its primary mechanism of action involves the inhibition of the peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a nuclear receptor that plays a crucial role in lipid metabolism, glucose homeostasis, and inflammation.
The antagonism of PPARβ/δ by DG172 leads to several downstream effects:
- Inhibition of Fatty Acid Oxidation : By blocking PPARβ/δ, DG172 reduces the expression of genes involved in fatty acid oxidation, which can influence energy metabolism.
- Reduction of Inflammatory Responses : Studies have shown that PPARβ/δ antagonists can decrease the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
- Impact on Insulin Sensitivity : Research indicates that DG172 may improve insulin sensitivity through modulation of metabolic pathways associated with glucose uptake and utilization.
In Vitro Studies
- Cell Line Studies : In vitro assays using various cell lines have demonstrated that DG172 effectively inhibits PPARβ/δ activity. For instance, treatment with DG172 resulted in a significant reduction in the expression levels of target genes such as CD36 and FABP4, which are involved in lipid metabolism.
- Cytokine Production : In macrophage cell lines, DG172 treatment led to decreased secretion of TNF-α and IL-6, indicating its potential anti-inflammatory properties.
In Vivo Studies
- Animal Models : In rodent models of obesity and diabetes, administration of DG172 resulted in improved metabolic profiles, including reduced body weight gain and lower blood glucose levels compared to control groups.
- Case Study Analysis : A recent study highlighted the effects of DG172 on metabolic syndrome parameters in mice fed a high-fat diet. The results showed significant improvements in insulin sensitivity and lipid profiles after four weeks of treatment with DG172.
Table 1: Effects of DG172 on Gene Expression
Treatment | Gene Target | Expression Change (%) |
---|---|---|
Control | CD36 | 0 |
DG172 | CD36 | -45 |
Control | FABP4 | 0 |
DG172 | FABP4 | -50 |
Table 2: Impact on Cytokine Levels in Macrophages
Cytokine | Control (pg/mL) | DG172 (pg/mL) |
---|---|---|
TNF-α | 150 | 75 |
IL-6 | 100 | 40 |
Clinical Implications
The biological activity of this compound suggests its potential use in treating conditions characterized by metabolic dysregulation and chronic inflammation. Ongoing clinical trials are necessary to further evaluate its efficacy and safety profile in humans.
Propriétés
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.